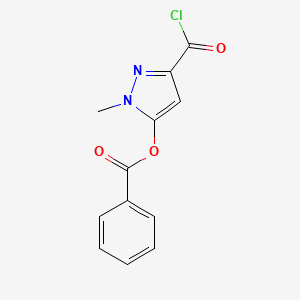![molecular formula C25H17ClO5 B590858 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate CAS No. 126634-31-9](/img/structure/B590858.png)
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is a complex organic compound with the molecular formula C25H17ClO5 and a molecular weight of 432.85 g/mol. It is known for its vibrant color and is often used as a dye in various applications . The compound is characterized by its unique structure, which includes a biphenyl group and a benzo[f]chromylium core, making it a subject of interest in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate typically involves the reaction of biphenyl-4-carbaldehyde with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the chromylium core. The final product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromylium core to a more reduced state, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and chromylium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromylium derivatives.
Substitution: Substituted biphenyl and chromylium compounds.
科学的研究の応用
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments for various applications.
作用機序
The mechanism of action of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate involves its interaction with light and subsequent energy transfer processes. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to other molecules, resulting in various photochemical reactions . The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium chloride
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium bromide
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium iodide
Uniqueness
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is unique due to its perchlorate anion, which imparts distinct properties such as higher solubility in certain solvents and enhanced stability. This makes it particularly useful in applications where these properties are advantageous.
特性
IUPAC Name |
3-(4-phenylphenyl)benzo[f]chromen-4-ium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17O.ClHO4/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)24-17-15-23-22-9-5-4-8-20(22)14-16-25(23)26-24;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIIADQHYJACX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C3)C5=CC=CC=C5C=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)








